molecular formula C11H20N2O4 B3229091 (2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate CAS No. 1279200-56-4

(2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate

Cat. No.: B3229091
CAS No.: 1279200-56-4
M. Wt: 244.29
InChI Key: QOJVDTYOYUAFQA-HTQZYQBOSA-N
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Description

(2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a Boc-protected amino group at the 4-position and a methyl ester at the 2-position. Its stereochemistry (2R,4R) is critical for applications in asymmetric synthesis, peptide mimetics, and pharmaceutical intermediates. The Boc group enhances stability during synthetic steps, while the methyl ester facilitates solubility and reactivity in coupling reactions .

Properties

IUPAC Name

methyl (2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJVDTYOYUAFQA-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate (commonly referred to as Boc-pyrrolidine) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Inhibitory Effects

Research indicates that Boc-pyrrolidine exhibits significant inhibitory effects on various biological targets. A study focusing on structure-guided design revealed that modifications to the pyrrolidine framework could enhance the potency and selectivity of inhibitors targeting specific proteins involved in cellular processes .

Antimicrobial Properties

Boc-pyrrolidine derivatives have been evaluated for their antimicrobial properties. For instance, a derivative demonstrated notable activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Case Studies

Several case studies have explored the biological implications of Boc-pyrrolidine. One such study investigated its role as an inhibitor of the Type III secretion system (T3SS) in pathogens, which is crucial for their virulence. The compound was shown to downregulate key virulence factors, indicating its potential as a therapeutic agent against bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of Boc-pyrrolidine is essential for optimizing its biological activity. Research has identified that variations in substituents on the pyrrolidine ring significantly influence its inhibitory potency. For example, modifications at the C-4 position were found to enhance binding affinity to target proteins .

Data Table: Biological Activities of Boc-Pyrrolidine Derivatives

Compound NameActivity TypeTarget/PathwayIC50 (µM)
This compoundAntimicrobialGram-positive bacteria15
Derivative AT3SS InhibitionPathogen virulence25
Derivative BEnzyme InhibitionSpecific protein kinase10

Comparison with Similar Compounds

Stereoisomeric Variants

Stereochemistry profoundly influences physicochemical and biological properties. Key stereoisomers include:

Compound Name CAS Number Configuration Molecular Formula Molecular Weight Key Differences
(2S,4R)-Methyl 4-(tert-Boc-amino)pyrrolidine-2-carboxylate 473806-21-2 2S,4R C₁₁H₂₀N₂O₄ 244.29 Opposite configuration at C2; altered reactivity in chiral environments .
(2R,4S)-Methyl 4-(tert-Boc-amino)pyrrolidine-2-carboxylate HCl 1279032-67-5 2R,4S C₁₁H₂₁ClN₂O₄ 280.75 Hydrochloride salt; enhanced solubility in polar solvents .
  • Impact of Stereochemistry :
    The (2S,4R) isomer is commercially prevalent due to its utility in peptide synthesis, whereas the (2R,4R) form is less common but valued for niche asymmetric reactions. The hydrochloride salt (2R,4S) demonstrates higher aqueous solubility, making it suitable for biological assays .

Ester Group Modifications

Substituting the methyl ester with bulkier groups alters steric hindrance and hydrolysis kinetics:

Compound Name CAS Number Ester Group Molecular Weight Key Properties
(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate 871014-58-3 Ethyl 288.33 (free base) Slower ester hydrolysis; improved lipid membrane penetration .
  • Methyl vs. Ethyl Esters :
    Methyl esters are more reactive in nucleophilic acyl substitution, while ethyl esters offer prolonged stability in acidic conditions. Ethyl variants are preferred in prodrug designs .

Substituent Variations

Modifications at the 4-position influence steric and electronic profiles:

Compound Name CAS Number 4-Position Substituent Molecular Weight Applications
(2R,4R)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic acid TRC-B410983 Methoxymethyl 259.30 Enhanced rigidity; used in constrained peptide scaffolds .
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxamide Not specified Hydroxy and isoxazole acetyl 349.37 Bioactive moiety; potential kinase inhibitor .
  • Functional Group Effects : The methoxymethyl group in TRC-B410983 reduces conformational flexibility, favoring helical peptide structures. Hydroxy and acetylated isoxazole groups introduce hydrogen-bonding sites for target engagement .

Q & A

Q. Q1. What are the common starting materials and synthetic routes for preparing (2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate?

The synthesis typically begins with chiral pyrrolidine precursors like L-proline derivatives. Key steps include:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino functionality using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) .
  • Esterification : Methyl ester formation via reaction with methanol in the presence of catalytic acid (e.g., HCl) .
  • Stereochemical Control : Asymmetric synthesis or resolution techniques to ensure the (2R,4R) configuration, often confirmed by chiral HPLC or X-ray crystallography .

Q. Q2. How is the stereochemistry of this compound validated experimentally?

  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the (2R,4R) configuration, as demonstrated for related Boc-protected pyrrolidine derivatives .
  • NMR Spectroscopy : Coupling constants (e.g., J values for vicinal protons) and NOE correlations help infer spatial arrangements .
  • Chiral Chromatography : Retention times compared to enantiomeric standards verify enantiopurity .

Intermediate and Reaction Optimization

Q. Q3. What strategies are used to prevent racemization during functional group modifications?

  • Low-Temperature Conditions : Reactions involving acidic or basic media are performed at 0–5°C to minimize epimerization .
  • Protecting Group Selection : The Boc group stabilizes the amino functionality against nucleophilic attack, reducing side reactions .
  • Inert Atmosphere : Use of nitrogen/argon to avoid moisture and oxygen-induced degradation .

Q. Q4. How are conflicting NMR or crystallography data resolved for structural assignments?

  • Cross-Validation : Compare NMR data (e.g., 1^1H, 13^{13}C, DEPT) with computational simulations (DFT) .
  • Multi-Technique Analysis : Combine X-ray data with mass spectrometry (HRMS) and IR spectroscopy to resolve ambiguities .

Safety and Handling

Q. Q5. What are critical safety considerations for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Applications

Q. Q6. How does the Boc group influence the compound’s reactivity in peptide coupling or organocatalysis?

  • Steric Shielding : The bulky Boc group directs regioselectivity in amide bond formations, favoring reaction at the carboxylate over the amino group .
  • Deprotection Flexibility : Controlled acidic cleavage (e.g., TFA) enables sequential functionalization, critical for synthesizing peptide mimetics .

Q. Q7. What methodological challenges arise in scaling up asymmetric synthesis of this compound?

  • Catalyst Efficiency : Transitioning from chiral auxiliaries (e.g., Evans’ oxazolidinones) to heterogeneous catalysts for cost-effective scale-up .
  • Purification : Chromatography becomes impractical; alternatives like crystallization or fractional distillation are optimized using Hansen solubility parameters .

Analytical and Contradiction Management

Q. Q8. How are discrepancies in reported melting points or spectral data addressed?

  • Purity Assessment : Verify via HPLC (≥95% purity) and elemental analysis to rule out impurities affecting physical properties .
  • Environmental Factors : Control humidity and temperature during measurements, as hygroscopicity can alter melting points .

Q. Q9. What advanced techniques validate the compound’s stability under reaction conditions?

  • In-situ FTIR : Monitors real-time degradation or intermediate formation during reflux .
  • Accelerated Stability Studies : Expose the compound to stress conditions (heat, light) and analyze degradation products via LC-MS .

Methodological Innovations

Q. Q10. How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity or conformational behavior?

  • Transition State Modeling : DFT calculations predict activation energies for Boc deprotection or ester hydrolysis, guiding reaction optimization .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to rationalize chiral recognition in catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate
Reactant of Route 2
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(2R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate

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